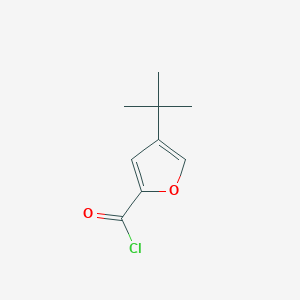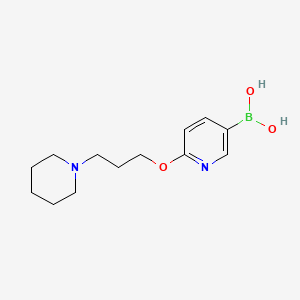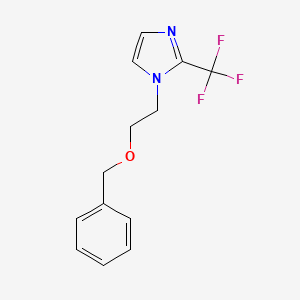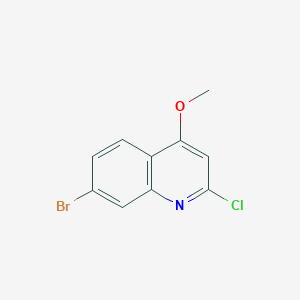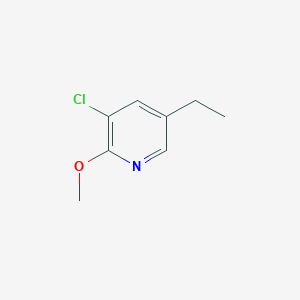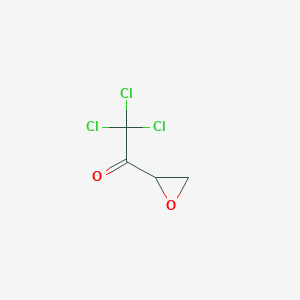
2,2,2-Trichloro-1-oxiranyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-oxiranyl-ethanone is a chemical compound with the molecular formula C4H3Cl3O2 It is known for its unique structure, which includes a trichloromethyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-oxiranyl-ethanone can be achieved through several methods. One common approach involves the reaction of trichloroacetyl chloride with an epoxide under basic conditions. The reaction typically proceeds as follows:
Reactants: Trichloroacetyl chloride and an epoxide.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The trichloroacetyl chloride is added to a solution of the epoxide in an appropriate solvent, and the mixture is stirred at a controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-oxiranyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-oxiranyl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,2,2-Trichloro-1-oxiranyl-ethanone exerts its effects involves its reactive functional groups. The trichloromethyl group and oxirane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes, proteins, and nucleic acids, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the oxirane ring.
2,2,2-Trichloroacetaldehyde: Contains a trichloromethyl group but has an aldehyde functional group instead of an oxirane ring.
2,2,2-Trichloroacetic acid: Features a trichloromethyl group and a carboxylic acid functional group.
Uniqueness
2,2,2-Trichloro-1-oxiranyl-ethanone is unique due to the presence of both a trichloromethyl group and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
60565-60-8 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(oxiran-2-yl)ethanone |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)3(8)2-1-9-2/h2H,1H2 |
InChI Key |
VJGAWNOGMVQBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


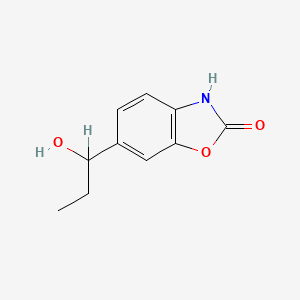
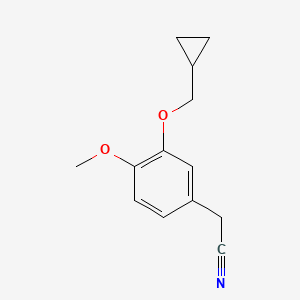
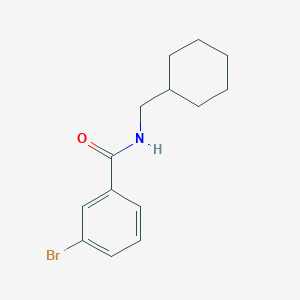


![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
